Diethyl allylisobutylmalonate
Description
Diethyl allylisobutylmalonate is a disubstituted derivative of diethyl malonate, featuring both an allyl and an isobutyl group attached to the alpha-carbon. Its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | diethyl 2-allyl-2-isobutylpropanedioate |
| Synonyms | 2-Allyl-2-isobutylmalonic acid diethyl ester, Diethyl 2-allyl-2-isobutylmalonate |
| CAS Number | 59726-40-8 lookchem.com |
| Molecular Formula | C14H24O4 lookchem.com |
| Molecular Weight | 256.34 g/mol lookchem.com |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | 114-116 °C at 7 Torr chemicalbook.com |
| Density | 0.977 ± 0.06 g/cm³ (Predicted) chemicalbook.com |
This table is interactive. Click on the headers to sort.
The journey of malonate chemistry began with the discovery of malonic acid and its esters. Diethyl malonate, in particular, emerged as a cornerstone in organic synthesis due to the acidity of its methylene (B1212753) protons, nestled between two electron-withdrawing carbonyl groups. This feature allows for the easy formation of a stable enolate, which can then be alkylated.
The malonic ester synthesis, a classic named reaction, traditionally involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation to produce a substituted acetic acid. wikipedia.orgtevausa.commedscape.com This method has been a fundamental tool for carbon-carbon bond formation for over a century.
A significant chapter in the history of malonate chemistry was the synthesis of barbiturates, a class of sedative-hypnotic drugs, which commenced in the early 20th century. lookchem.com The general synthesis involves the condensation of a 5,5-disubstituted malonic ester with urea. mdpi.com This reaction underscored the importance of preparing various disubstituted malonates to access a wide range of barbiturate (B1230296) derivatives with differing pharmacological profiles. The evolution of this field has seen the development of more sophisticated methods, including palladium-catalyzed reactions of allylic malonates and enantioselective synthesis, expanding the utility of these synthons in modern organic chemistry. sigmaaldrich.comgoogle.com
The primary significance of this compound lies in its role as a direct precursor to the pharmaceutical compound Butalbital. lookchem.comnih.gov Butalbital, chemically known as 5-allyl-5-isobutylbarbituric acid, is a barbiturate used in the treatment of tension headaches, often in combination with other analgesics like acetaminophen (B1664979) and caffeine. nih.govdrugbank.com
The allyl and isobutyl groups on the malonate are crucial for the pharmacological activity of the resulting barbiturate. The specific substitution pattern at the 5-position of the barbituric acid ring dictates the drug's onset and duration of action. Thus, this compound is not just a simple intermediate but a carefully designed synthon for a specific therapeutic agent.
Research involving this compound is primarily driven by its application in pharmaceutical manufacturing. The main objectives in this area revolve around the optimization of the synthesis of Butalbital. This includes:
Improving Reaction Yields: Research aims to maximize the conversion of starting materials to the final drug product, making the process more economically viable.
Green Chemistry Approaches: Modern synthetic chemistry is increasingly focused on developing more environmentally friendly processes. Future research may explore greener solvents, catalysts, and reaction conditions for the synthesis of this compound and its subsequent conversion to Butalbital, aiming to reduce waste and environmental impact.
While the current known application of this compound is narrow, its structure, featuring both an allyl and an isobutyl group, presents potential for its use in the synthesis of other complex molecules. The allyl group, for instance, is amenable to a variety of chemical transformations, which could be exploited in other synthetic contexts. However, current published research is predominantly focused on its role as a Butalbital precursor.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(2-methylpropyl)-2-prop-2-enylpropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-6-9-14(10-11(4)5,12(15)17-7-2)13(16)18-8-3/h6,11H,1,7-10H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQKKJOWCKVCLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)(CC(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208447 | |
| Record name | Diethyl allylisobutylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59726-40-8 | |
| Record name | 1,3-Diethyl 2-(2-methylpropyl)-2-(2-propen-1-yl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59726-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethyl allylisobutylmalonate | |
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| Record name | Diethyl allylisobutylmalonate | |
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| Record name | Diethyl allylisobutylmalonate | |
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| Record name | DIETHYL ALLYLISOBUTYLMALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies for Diethyl Allylisobutylmalonate and Its Derivatives
Esterification Strategies for Malonate Synthesis
The synthesis of the parent compound, diethyl malonate, is a crucial first step. This is typically achieved through the esterification of malonic acid.
Direct Esterification Approaches
Direct esterification, often referred to as Fischer esterification, is a common method for producing diethyl malonate. This acid-catalyzed reaction involves treating malonic acid with an excess of absolute ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. sciencemadness.orgyoutube.com The reaction is an equilibrium process, and to drive it towards the product side, the water formed during the reaction is typically removed. sciencemadness.org One technique involves using a large excess of ethanol. sciencemadness.org For instance, a reported synthesis involves mixing malonic acid with 3-4 molar equivalents of absolute ethanol and slowly adding concentrated sulfuric acid. sciencemadness.org Another described procedure uses 32g of malonic acid, 150 ml of absolute ethanol, and 15 ml of concentrated 98% sulfuric acid, which is then refluxed for four hours. youtube.com
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Reported Yield |
| Malonic Acid | Ethanol (excess) | Conc. H2SO4 | Reflux | ~67% (equilibrium limited) sciencemadness.org |
| 15.4g Malonic Acid | 65 mL Anhydrous Ethanol | 0.6mL Conc. H2SO4 | Simple distillation at 105°C with ethanol vapor sparging | 96.11% sciencemadness.org |
Transesterification Routes
Transesterification offers an alternative pathway to diethyl malonate, often starting from dimethyl malonate. This method can be advantageous due to milder reaction conditions. chemicalbook.com The process involves reacting dimethyl malonate with ethanol in the presence of a catalyst to exchange the methyl groups for ethyl groups. google.com To prevent the reverse reaction, the methanol (B129727) formed is typically removed from the reaction mixture by distillation. google.com While various catalysts can be employed, organotin compounds have been studied for this purpose. google.com For example, the use of dibutyltin (B87310) oxide as a catalyst in the transesterification of dimethyl malonate to diethyl malonate has been reported to yield purities of ≥99.8%. google.com Another study on the transesterification of diethyl malonate with benzyl (B1604629) alcohol utilized modified zirconia catalysts, achieving high yields of the transesterified products. researchgate.net
| Starting Material | Reagent | Catalyst | Conditions | Product Yield/Purity |
| Dimethyl Malonate | Ethanol | Dibutyltin Oxide | 81-88°C, removal of methanol | 97-98% yield, ≥99.8% purity google.com |
| Diethyl Malonate | Benzyl Alcohol | Sulfated Zirconia | 393 K, 5 hours | 88% total transester yield researchgate.net |
Alkylation Reactions in the Formation of Substituted Malonates
The synthesis of diethyl allylisobutylmalonate from diethyl malonate is achieved through a sequential alkylation process known as the malonic ester synthesis. wikipedia.org This powerful method allows for the introduction of two different alkyl groups onto the α-carbon of the malonate.
The core of this synthesis relies on the acidity of the α-hydrogens of diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups. wikipedia.org This allows for deprotonation by a suitable base to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a mono-alkylated derivative. wikipedia.org The process can be repeated with a second, different alkyl halide to yield a dialkylated product.
To synthesize this compound, one would first introduce either the allyl or the isobutyl group, followed by the other. For example, diethyl malonate can be deprotonated with a base like sodium ethoxide in ethanol. The resulting enolate then reacts with an appropriate alkyl halide, such as isobutyl bromide, to yield diethyl isobutylmalonate. This mono-substituted malonate still possesses one acidic α-hydrogen and can be subjected to a second deprotonation and subsequent alkylation with allyl bromide to furnish the final product, this compound. chemicalbook.com It is crucial to use an alkoxide base corresponding to the ester to avoid transesterification. wikipedia.org
Allylation Mechanisms and Stereoselectivity
The allylation of a substituted malonic ester, such as diethyl isobutylmalonate, follows the general mechanism of malonic ester synthesis. A strong base abstracts the remaining acidic proton to form a new enolate, which then undergoes nucleophilic attack on an allyl halide, typically allyl bromide. chemicalbook.com
Stereoselectivity is a key consideration in more complex alkylations. While the synthesis of this compound itself does not typically create a chiral center at the α-carbon if starting from diethyl malonate, related enantioselective allylic alkylations have been extensively studied. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for constructing stereocenters. acs.org These reactions often employ chiral ligands to control the enantioselectivity of the product. acs.org
Isobutylation Strategies and Regiocontrol
The introduction of the isobutyl group onto the malonate backbone is achieved by reacting the malonate enolate with an isobutyl halide, such as isobutyl bromide or isobutyl chloride. vaia.com This is a standard SN2 reaction where the enolate acts as the nucleophile.
Regiocontrol is generally not a significant issue in the isobutylation of diethyl malonate as there is only one reactive site. The primary challenge can be preventing dialkylation if that is not the desired outcome, which can be managed by controlling the stoichiometry of the reactants. wikipedia.org
Catalytic Alkylation Enhancements
Recent advancements in the alkylation of malonic esters have focused on improving efficiency, selectivity, and environmental friendliness. Phase-transfer catalysis (PTC) has emerged as a valuable technique. PTC facilitates the reaction between the water-soluble base (like potassium carbonate) and the organic-soluble malonic ester and alkyl halide. google.com Catalysts such as tetraalkylammonium salts can be employed. google.com Interestingly, a delayed addition of the phase-transfer catalyst, after 50 to 80% of the malonate has already reacted, has been shown to improve conversion rates and shorten reaction times. google.com
Furthermore, enantioselective alkylation using chiral phase-transfer catalysts has been developed to produce chiral malonates with high enantiomeric excess. frontiersin.org For instance, cinchona-derived ammonium (B1175870) salts have been used as organocatalysts for this purpose. frontiersin.org Other advanced catalytic systems include metallaphotoredox catalysis and the use of N-heterocyclic carbene (NHC) catalysts for various transformations of malonate derivatives. frontiersin.org
| Catalyst Type | Application | Key Features |
| Palladium Complexes with Chiral Ligands | Asymmetric Allylic Alkylation | High enantioselectivity in forming C-C bonds. acs.org |
| Phase-Transfer Catalysts (e.g., Tetraalkylammonium salts) | C-Alkylation of Malonic Esters | Improves reaction rates and yields, can be used with solid bases like K2CO3. google.com |
| Chiral Phase-Transfer Catalysts (e.g., Cinchona-derived) | Enantioselective α-Alkylation | Produces chiral malonates with high enantiomeric excess. frontiersin.org |
| Nickel-Electrocatalysis with PyBox Ligands | Decarboxylative Cross-Coupling | Forms α-alkylated amides from malonic acid half-amides. frontiersin.org |
Advanced Synthetic Techniques for High-Yield this compound Production
The application of green chemistry principles is paramount in the modern synthesis of chemical compounds, including this compound. These principles are aimed at reducing the environmental impact of chemical processes. Key green chemistry strategies applicable to the synthesis of this compound include the use of alternative energy sources, phase-transfer catalysis, and greener solvent choices. phasetransfercatalysis.comnih.gov
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant rate enhancements and often leading to higher yields in shorter reaction times compared to conventional heating. scirp.orgscispace.com In the context of this compound synthesis, which involves the alkylation of diethyl malonate, microwave-assisted organic synthesis (MAOS) can be particularly advantageous. researchgate.nettandfonline.commdpi.com
The alkylation of diethyl malonate can be efficiently carried out under microwave irradiation in the presence of a solid base like potassium carbonate and a phase-transfer catalyst, sometimes even in the absence of a solvent. tandfonline.commdpi.com This solvent-free approach is a significant step towards a greener process, as it eliminates the environmental and health hazards associated with many organic solvents. scirp.orgresearchgate.net Research on the microwave-assisted alkylation of diethyl malonate has demonstrated high yields (64-86%) in very short reaction times (e.g., 2 minutes). tandfonline.com This methodology can be directly applied to the synthesis of this compound by sequentially using isobutyl halide and allyl halide as alkylating agents.
Phase-Transfer Catalysis (PTC):
Phase-transfer catalysis is another green chemistry technique that facilitates the reaction between reactants present in different phases (e.g., a water-insoluble organic substrate and a water-soluble reagent). phasetransfercatalysis.comacs.org In the synthesis of this compound, PTC can be employed to promote the alkylation of diethyl malonate with isobutyl and allyl halides.
The use of a phase-transfer catalyst, such as a quaternary ammonium salt, allows the transfer of the malonate anion from the aqueous phase (or solid phase, in the case of using a solid base like potassium carbonate) to the organic phase where the alkyl halides are present. phasetransfercatalysis.comacs.orgsci-hub.se This technique can enhance reaction rates and allows for the use of milder reaction conditions and less hazardous bases compared to traditional methods that often rely on sodium ethoxide in absolute ethanol. acs.orgsci-hub.se The combination of PTC with microwave irradiation has been shown to be particularly effective for the alkylation of diethyl malonate. researchgate.nettandfonline.com
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, can also be considered a green technique. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. rsc.orgmdpi.com This can lead to improved mass transfer and the generation of reactive intermediates. While specific studies on the ultrasound-assisted synthesis of this compound are not prevalent, the principles of sonochemistry suggest it could be a viable method to intensify the alkylation steps, potentially reducing reaction times and energy consumption. nih.govmdpi.com
Below is a table summarizing the application of green chemistry principles to the synthesis of diethyl malonate derivatives:
| Green Chemistry Technique | Key Advantages in Diethyl Malonate Alkylation | Potential for this compound Synthesis |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, potential for solvent-free conditions. scirp.orgtandfonline.commdpi.com | High potential for sequential alkylation with isobutyl and allyl halides, leading to a high-yield, efficient process. |
| Phase-Transfer Catalysis (PTC) | Use of milder bases, enhanced reaction rates, suitability for multiphase systems. phasetransfercatalysis.comacs.orgsci-hub.se | Facilitates the reaction between diethyl malonate and alkyl halides under greener conditions. |
| Ultrasound-Assisted Synthesis | Increased reaction rates, potential for lower energy consumption. rsc.orgmdpi.com | Could enhance the efficiency of the alkylation steps, though specific research is needed. |
Flow chemistry, or continuous flow processing, offers a paradigm shift from traditional batch production methods. In a flow reactor, reactants are continuously pumped through a network of tubes or channels where they mix and react. nih.govacs.org This technology provides several advantages for the synthesis of fine chemicals like this compound, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.gov
For the synthesis of this compound, a two-step sequential alkylation of diethyl malonate is required. A flow chemistry setup could be designed to perform these steps in a continuous manner. For instance, a stream of diethyl malonate and a base could be mixed with a stream of isobutyl halide in a first reactor coil. The output of this reactor, containing diethyl isobutylmalonate, could then be directly mixed with a stream of a base and allyl halide in a second reactor coil to yield the final product.
The benefits of applying flow chemistry to this synthesis would include:
Improved Safety: The small reactor volumes in flow systems minimize the amount of hazardous material present at any given time, reducing the risks associated with exothermic reactions or the handling of reactive intermediates. nih.gov
Enhanced Control and Yield: The precise control over temperature, pressure, and residence time in a flow reactor allows for the fine-tuning of reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts. nih.govacs.org
Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period or by "numbering up" (running multiple reactors in parallel), which is more straightforward than scaling up batch reactors. nih.gov
While specific literature on the flow synthesis of this compound is scarce, the successful application of flow chemistry to other malonic ester syntheses and multi-step reactions demonstrates its high potential for this process. nih.govresearchgate.net
The following table outlines the potential advantages of using flow chemistry for the synthesis of this compound:
| Feature of Flow Chemistry | Benefit for this compound Synthesis |
| Precise Parameter Control | Optimization of temperature, pressure, and stoichiometry for each alkylation step, leading to higher selectivity and yield. nih.govacs.org |
| Enhanced Heat and Mass Transfer | Efficient removal of heat generated during the exothermic alkylation reactions, preventing side reactions and improving safety. nih.gov |
| Automation and Integration | Potential for a fully automated, multi-step synthesis from raw materials to the final product, reducing manual handling and operational costs. nih.gov |
| Rapid Optimization | The ability to quickly screen different reaction conditions to find the optimal parameters for high-yield production. nih.gov |
Precursor Analysis and Raw Material Considerations in this compound Synthesis
The synthesis of this compound is fundamentally dependent on the availability and reactivity of its key precursors. A thorough analysis of these raw materials is crucial for developing an efficient and economically viable synthetic process. The primary precursors for the synthesis of this compound are diethyl malonate, an isobutylating agent (typically isobutyl bromide or chloride), and an allylating agent (typically allyl bromide or chloride). guidechem.com
Precursor Breakdown:
Diethyl Malonate: This is the core building block of the target molecule. It is a commodity chemical widely used in organic synthesis for the preparation of a variety of compounds, including pharmaceuticals and fragrances. guidechem.comgreenchemintl.comactylis.com The traditional synthesis of diethyl malonate involves the reaction of chloroacetic acid with sodium cyanide, followed by hydrolysis and esterification. guidechem.comgoogle.com However, due to the high toxicity of sodium cyanide, alternative, greener routes are being explored, such as the carbonylation of ethyl chloroacetate (B1199739). guidechem.comgoogle.com
Isobutyl Halide: Isobutyl bromide or isobutyl chloride is used to introduce the isobutyl group onto the malonic ester. These are readily available industrial chemicals.
Allyl Halide: Allyl bromide or allyl chloride is used to introduce the allyl group. Allyl chloride is produced on a large scale industrially.
Raw Material Considerations and Renewable Feedstocks:
A key aspect of modern chemical synthesis is the consideration of renewable feedstocks to reduce reliance on petrochemicals.
Ethanol: The "diethyl" part of the target molecule's name comes from the two ethyl ester groups, which are derived from ethanol. Ethanol is a major biofuel produced from the fermentation of renewable resources like corn and sugarcane, making it a green solvent and reactant. nih.govwhiterose.ac.uk
Allyl Alcohol: Allyl alcohol can be produced from renewable resources such as glycerol (B35011), a byproduct of biodiesel production. google.comrsc.orgresearchgate.net Allyl alcohol can then be converted to allyl halides.
Isobutanol: Isobutanol can also be produced through the fermentation of carbohydrates, offering a renewable route to the isobutyl group. rsc.org
The potential to derive the key structural components of this compound from renewable resources is summarized in the table below:
| Precursor/Component | Conventional Source | Potential Renewable Source |
| Diethyl Malonate | Chloroacetic acid, sodium cyanide guidechem.comgoogle.com | Carbonylation of chloroacetate derived from renewable acetic acid. |
| Isobutyl Group | Petroleum-based isobutylene | Fermentation of carbohydrates to produce isobutanol. rsc.org |
| Allyl Group | Petroleum-based propylene | Dehydration of glycerol (a biodiesel byproduct) to allyl alcohol. google.comrsc.orgresearchgate.net |
| Ethanol (for ester) | Petroleum-based ethylene | Fermentation of biomass (e.g., corn, sugarcane). nih.gov |
By integrating green chemistry principles, advanced synthetic technologies like flow chemistry, and a focus on renewable raw materials, the production of this compound can be made significantly more sustainable and efficient.
Chemical Reactivity and Mechanistic Transformations of Diethyl Allylisobutylmalonate
Decarboxylation Pathways and Derivatives
Decarboxylation is a fundamental reaction of malonic esters, typically occurring after hydrolysis of one or both ester groups to the corresponding carboxylic acid. This process involves the loss of a carboxyl group as carbon dioxide (CO₂), leading to the formation of a substituted carboxylic acid or its derivative.
The thermal decarboxylation of malonic acids, which can be derived from the hydrolysis of diethyl allylisobutylmalonate, proceeds through a cyclic transition state. Upon heating, the carboxylic acid forms a six-membered ring intermediate involving the carbonyl oxygen of the other carboxyl group. This facilitates the cleavage of a carbon-carbon bond, releasing CO₂ and producing an enol, which then tautomerizes to the more stable final carboxylic acid product, 5-methyl-2-allylhexanoic acid.
A widely utilized method for the decarboxylation of malonate derivatives is the Krapcho decarboxylation. This reaction typically involves heating the malonic ester with a salt, often lithium chloride, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org The reaction is particularly effective for esters with an α-substituent. The mechanism involves nucleophilic attack by the chloride ion on the ethyl group of one of the esters, releasing an ethyl chloride and a carboxylate salt. This intermediate then readily loses CO₂ upon heating to yield the final product. Aqueous microwave conditions using salts like lithium sulfate (B86663) have also been shown to be effective, suggesting a base-catalyzed hydrolysis followed by decarboxylation. organic-chemistry.org
Catalytic decarboxylation offers a more controlled and often more efficient alternative to purely thermal methods for converting carboxylic acids into hydrocarbons. nih.govmdpi.com These methods are particularly relevant for the dicarboxylic acid derivative of this compound. The process typically involves heterogeneous catalysts and aims to break the C-C bond within the carboxyl group, releasing CO₂. mdpi.com The reaction begins with the adsorption of the carboxylic acid onto the catalyst's surface, followed by radical reactions that lead to C-C bond formation or hydrogen abstraction. d-nb.info
Various catalytic systems have been developed for the deoxygenation of fatty acids and their derivatives, which share functional similarities with the diacid derived from this compound. These catalysts can achieve high conversion rates and selectivity under specific temperature and pressure conditions. nih.govd-nb.info For instance, studies have shown that increasing reaction temperature can significantly enhance the degree of decarboxylation. nih.gov The use of a catalyst can lead to nearly complete conversion of acids into hydrocarbons and carbon dioxide. mdpi.com
| Catalyst System | Substrate Type | Temperature | Key Findings | Reference |
| Mo/Al₂O₃ | Fatty Acids | 325-400 °C | Increasing temperature from 325 to 375 °C enhanced decarboxylation from 55% to 92%. nih.gov | nih.gov |
| HZSM-5 Zeolite | Naphthenic Acids | 250-300 °C | Achieved up to 99% removal of naphthenic acids via decarboxylation. mdpi.com | mdpi.com |
| Rutile-TiO₂ | Crude Oil Carboxylic Acids | 300 °C | Reached 96.35% decarboxylation, significantly reducing the total acid number. d-nb.info | d-nb.info |
| Ru/TiO₂ | Acetic Acid | ≥ 225 °C | Demonstrated stable conversion of acetic acid to CH₄ and CO₂. rsc.org | rsc.org |
Enzymatic decarboxylation represents a green and highly specific method for chemical synthesis. nih.gov While direct enzymatic studies on this compound are not prominent, research on analogous dicarboxylic acids provides significant insight. d-nb.infonih.gov Photoenzymes, such as the photodecarboxylase from Chlorella variabilis (CvFAP), have been shown to catalyze the decarboxylation of fatty acids. d-nb.infonih.gov
Recent studies have demonstrated that CvFAP can also convert long-chain dicarboxylic acids into C₂-shortened alkanes under blue light illumination. d-nb.infonih.gov The reaction proceeds through an intermediate mono-carboxylic acid before the final product is released. d-nb.info This suggests that the dicarboxylic acid obtained from the hydrolysis of this compound could potentially be a substrate for such enzymatic systems. Enzymatic decarboxylation of α,β-unsaturated acids using ferulic acid decarboxylase (FDC1) is another area of interest, highlighting the potential for biocatalytic routes in producing valuable chemicals from natural resources. nih.gov
Hydrolysis and Transesterification Reactions of Ester Groups
The two diethyl ester groups in the molecule are susceptible to nucleophilic attack, primarily leading to hydrolysis or transesterification. These reactions are crucial for modifying the compound's structure and synthesizing derivatives.
Selective cleavage of one ester group to yield a monoester (or half-ester) is a valuable synthetic transformation. For dialkyl malonates and their derivatives, highly efficient selective monohydrolysis can be achieved. researchgate.net A practical method involves using a slight excess of aqueous potassium hydroxide (B78521) (KOH) with a co-solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) at low temperatures (e.g., 0 °C). researchgate.net This procedure yields the corresponding half-esters in high yields without inducing decarboxylation. researchgate.net The selectivity of this monohydrolysis tends to increase with the hydrophobicity of the ester groups. researchgate.net
Enzymatic methods also offer high regioselectivity in ester cleavage. Porcine liver esterase (PLE), for example, is known to catalyze the hydrolysis of diesters to monoesters. nih.gov In studies on structurally related diesters, PLE demonstrated rapid and extensive hydrolysis to the corresponding monoester. nih.gov
Conversely, complete hydrolysis to the dicarboxylic acid can be achieved under more vigorous conditions, such as by using a mixture of hydrobromic acid (HBr) and acetic acid (AcOH) at reflux temperatures. nih.govbeilstein-journals.org However, harsh basic conditions can sometimes lead to decomposition into a mixture of products. nih.govbeilstein-journals.org The hydrolysis of the herbicide safener mefenpyr-diethyl, a compound containing a dicarboxylic acid diethyl ester, was found to be highly dependent on pH, with rates increasing significantly in alkaline conditions. nih.gov
| Method | Reagents/Catalyst | Product | Key Features | Reference |
| Chemical Monohydrolysis | 0.8-1.2 equiv. aq. KOH, THF | Monoester | High yield, avoids decarboxylation. researchgate.net | researchgate.net |
| Chemical Dihydrolysis | HBr, AcOH, reflux | Dicarboxylic Acid (often followed by decarboxylation) | Vigorous conditions leading to complete hydrolysis and subsequent decarboxylation. nih.govbeilstein-journals.org | nih.govbeilstein-journals.org |
| Enzymatic Hydrolysis | Porcine Liver Esterase (PLE) | Monoester | High regioselectivity and rapid hydrolysis. nih.gov | nih.gov |
The monoesters and carboxylic acids derived from this compound are valuable intermediates in organic synthesis. nih.govyoutube.com Carboxylic acids and their derivatives are foundational building blocks for a vast array of more complex molecules. wvu.eduyoutube.com The monoester, for instance, possesses two distinct functional handles: a carboxylate that can be used for amide bond formation or other transformations, and an ester that can be manipulated separately.
Carboxylic acids can be synthesized through various methods, including the hydrolysis of nitriles or the reaction of Grignard reagents with carbon dioxide. youtube.comyoutube.com Once formed, they can be converted into other functional groups like acid halides or undergo reduction. youtube.com Dianions generated from related carboxylic acids have been shown to be useful synthetic intermediates that can react efficiently with various electrophiles to create new carbon-carbon bonds. rsc.org This highlights the potential of the carboxylic acid derivatives of this compound to serve as precursors in the synthesis of complex target molecules, including pharmacologically active substances. nih.govwvu.edu
The unique structure of this compound, featuring an allyl group and an isobutyl group on the α-carbon of a diethyl malonate backbone, gives rise to a rich and varied chemical reactivity. The interplay between the malonate's ability to form a stabilized carbanion, the reactivity of the allylic double bond, and the ester functionalities allows for a diverse array of chemical transformations.
Nucleophilic and Electrophilic Reactivity at the Malonate Carbon
The carbon atom situated between the two carbonyl groups of the malonate is the epicentre of significant nucleophilic and electrophilic activity.
The single hydrogen atom on the α-carbon of this compound is significantly acidic due to the electron-withdrawing effect of the two adjacent ester carbonyl groups. Treatment with a suitable base readily abstracts this proton to form a resonance-stabilized enolate ion. Common bases for this deprotonation include sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK).
The resulting enolate is a potent nucleophile. Although this compound is already disubstituted at this position, precluding further standard alkylation, the nucleophilic character of the enolate can be harnessed in other reaction types. For instance, it can participate in reactions with specific electrophiles or be involved in intramolecular processes. The formation of this enolate is a critical first step for many of the transformations the molecule can undergo.
Table 1: Enolate Formation of this compound
| Reactant | Base | Product | Description |
| This compound | Sodium Ethoxide (NaOEt) | Sodium enolate of this compound | Deprotonation of the α-carbon to form a resonance-stabilized nucleophile. |
The carbon-carbon double bond of the allyl group serves as a site for various electrophilic addition reactions. These reactions proceed without disturbing the malonate core, showcasing the chemoselectivity possible with this substrate.
Halogenation: The allyl double bond can react with halogens such as bromine (Br₂) or chlorine (Cl₂) in an inert solvent like dichloromethane. This reaction proceeds via a cyclic halonium ion intermediate, leading to the formation of a vicinal dihalide.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond follows Markovnikov's rule. The hydrogen atom adds to the terminal carbon of the double bond (CH₂), and the halide adds to the more substituted internal carbon (CH), resulting in a secondary halide.
Hydration: Acid-catalyzed hydration, using aqueous acid (e.g., H₂SO₄), results in the addition of water across the double bond. Following Markovnikov's principle, this reaction yields a secondary alcohol.
Cyclization Reactions Involving this compound
The presence of both a reactive double bond and the malonate system within the same molecule creates opportunities for intramolecular cyclization, providing pathways to complex cyclic structures. researchgate.net
Two significant intramolecular cyclization pathways for substrates like this compound are the Ene reaction and the Diels-Alder reaction. wikipedia.orgwikipedia.org
Intramolecular Ene Reaction: Under thermal conditions or with Lewis acid catalysis, an intramolecular Ene reaction can occur. wikipedia.orgnih.govbhu.ac.inlibretexts.org In this pericyclic reaction, the allyl group acts as the "ene" component, and one of the carbonyl groups of the ester acts as the "enophile". wikipedia.orgbhu.ac.in This process involves the transfer of an allylic hydrogen to the carbonyl oxygen, with the concomitant formation of a new carbon-carbon bond, leading to a five-membered carbocyclic ring containing a hydroxyl group. wikipedia.orglibretexts.org
Intramolecular Diels-Alder Reaction: The molecule can also be a precursor for an intramolecular Diels-Alder (IMDA) reaction. wikipedia.orgmasterorganicchemistry.comsigmaaldrich.comnih.gov While the isolated allyl group is a dienophile, the molecule can be envisioned to isomerize under certain conditions to form a conjugated diene system, which could then react with the remaining double bond. More commonly, derivatives of such malonates are designed where the tether contains a diene that can react with the allyl dienophile, leading to the formation of complex bicyclic systems. wikipedia.orgnih.gov
Cascade reactions, also known as domino or tandem reactions, allow for the formation of complex molecules in a single step from a simpler substrate. researchtrend.net Palladium-catalyzed cascade reactions are particularly effective for this purpose. researchgate.netresearchtrend.netsci-hub.box Allyl-substituted malonates can serve as substrates in such sequences. For example, a palladium catalyst can coordinate with the allyl group, initiating a sequence of events, such as an allylic substitution followed by a cyclization, to form various heterocyclic structures. researchgate.netresearchtrend.net These reactions are highly efficient as they avoid the isolation of intermediates, saving time and resources. researchtrend.net
Redox Chemistry of this compound
The redox chemistry of this compound is primarily focused on the transformations of the allylic double bond and the ester functional groups.
Oxidation: The alkene of the allyl group can be oxidized under various conditions.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form an epoxide.
Dihydroxylation: Treatment with a cold, dilute, and basic solution of potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) yields a vicinal diol. coaching-center.in
Oxidative Cleavage: More vigorous oxidation with hot, acidic potassium permanganate or ozonolysis (O₃) followed by an oxidative workup will cleave the double bond entirely. coaching-center.inchemistrysteps.comyoutube.comyoutube.com This would lead to the formation of a carboxylic acid from the terminal CH₂ group and a ketone at the internal carbon, ultimately breaking the allyl chain.
Reduction: Both the alkene and the ester groups can be reduced.
Alkene Reduction: The carbon-carbon double bond of the allyl group can be selectively reduced to a single bond through catalytic hydrogenation. chemistrytalk.orglibretexts.org This reaction is typically carried out using hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel (Ni). chemistrytalk.orglibretexts.org This transformation converts the allyl group into a propyl group, yielding Diethyl isobutylpropylmalonate.
Ester Reduction: The diethyl ester groups are resistant to catalytic hydrogenation but can be reduced by powerful reducing agents. libretexts.orgmasterorganicchemistry.com Using a strong agent like lithium aluminum hydride (LiAlH₄) will reduce both ester groups to primary alcohols, also reducing the alkene. libretexts.orgmasterorganicchemistry.com To selectively reduce the esters to aldehydes, a less reactive and more sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) can be used, typically at low temperatures. masterorganicchemistry.comlibretexts.org
Table 2: Summary of Potential Redox Reactions
| Reaction Type | Reagent(s) | Functional Group | Product Functional Group |
| Catalytic Hydrogenation | H₂, Pd/C | Alkene | Alkane |
| Dihydroxylation | cold, dilute KMnO₄ | Alkene | Diol |
| Oxidative Cleavage | O₃, then H₂O₂ | Alkene | Carboxylic Acid & Ketone |
| Epoxidation | m-CPBA | Alkene | Epoxide |
| Ester Reduction | LiAlH₄ | Ester | Primary Alcohol |
| Partial Ester Reduction | DIBAL-H (-78 °C) | Ester | Aldehyde |
Reduction Strategies for Ester Groups
The ester functionalities of this compound are key sites for chemical modification, particularly through reduction. The choice of reducing agent dictates the reaction outcome, allowing for either complete reduction to a diol or partial reduction to an aldehyde.
Strong reducing agents, most notably lithium aluminum hydride (LiAlH4), are capable of fully reducing both ester groups. This reaction, typically conducted in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF), proceeds via nucleophilic acyl substitution. The hydride anion (H-) from LiAlH4 attacks the electrophilic carbonyl carbon of each ester group. This is followed by the elimination of the ethoxide leaving group and a subsequent second hydride attack on the intermediate aldehyde, ultimately leading to the formation of a primary alcohol after an aqueous workup. In the case of this compound, this process would yield 2-allyl-2-isobutylpropane-1,3-diol. The reduction of substituted diethyl malonates to their corresponding 1,3-diols is a well-established transformation in organic synthesis. For instance, diethyl phenylmalonate can be effectively reduced to 2-phenyl-1,3-propanediol (B123019) using LiAlH4.
For a more controlled reduction to the aldehyde oxidation state, a bulkier and less reactive reducing agent is required. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for the partial reduction of esters to aldehydes. The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction to the alcohol. DIBAL-H, a Lewis acidic reagent, coordinates to the carbonyl oxygen of the ester, which facilitates the transfer of a single hydride to the carbonyl carbon. The resulting tetrahedral intermediate is stable at low temperatures. Upon aqueous workup, this intermediate hydrolyzes to afford the aldehyde. This method allows for the selective conversion of one or both ester groups, offering a pathway to valuable aldehyde intermediates from malonic esters.
Below is a table summarizing the reduction strategies for diethyl malonate derivatives, which are analogous to this compound.
| Starting Material (Analogous) | Reagent | Conditions | Product | Yield (%) |
| Diethyl phenylmalonate | LiAlH4 | THF | 2-Phenyl-1,3-propanediol | High |
| Diethyl cyclohexylmalonate | LiAlH4 | Ether | 2-Cyclohexylpropane-1,3-diol | 95% |
| Generic Diethyl Ester | DIBAL-H | Toluene, -78 °C, then H2O | Aldehyde | Varies |
Oxidation of the Allylic Moiety
The allyl group in this compound presents a distinct reactive site for oxidation, separate from the ester functionalities. The allylic C-H bonds are weaker than typical sp3 C-H bonds, making them susceptible to selective oxidation.
A classic method for allylic oxidation involves the use of selenium dioxide (SeO2). This reagent can introduce a hydroxyl group at the allylic position to form an allylic alcohol. The reaction proceeds through an ene reaction followed by a-sigmatropic rearrangement. For this compound, this would result in the formation of diethyl 2-allyl-2-(3-hydroxy-2-methylpropyl)malonate or related oxidized products.
More modern and selective methods often employ transition metal catalysts. Palladium-catalyzed oxidations, for instance, can convert allylic groups into various functionalities. For example, a palladium-catalyzed reaction can oxidize an allylic ester to an α,β-unsaturated ketone (enone). While the direct oxidation of the methylene (B1212753) group in this compound is not widely reported, the transformation of similar allylic systems is well-documented. A tandem allylic substitution followed by oxidation of the resulting organoboron intermediate is another strategy to introduce a ketone functionality alpha to the original double bond position.
The following table illustrates representative allylic oxidation reactions on analogous substrates.
| Substrate (Analogous) | Reagent/Catalyst | Conditions | Product | Yield (%) |
| Allylic Ester | Pd(TFA)2, Ligand, Oxidant | Varies | α,β-Unsaturated Ketone | Good |
| 2-B(pin)-substituted allylic acetate (B1210297) | NaBO3·H2O | THF/H2O | α-Keto derivative | 80% |
| Valencene | CrO3 | Acetone, H2SO4 | Nootkatone (allylic oxidation) | Moderate |
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers a powerful toolkit for the functionalization of this compound, particularly at its allylic position. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions with high selectivity.
Palladium-Catalyzed Reactions
Palladium catalysis is preeminent in the transformation of allylic substrates. The most notable of these is the Tsuji-Trost reaction, or palladium-catalyzed allylic alkylation. In this reaction, a palladium(0) catalyst reacts with the allylic system to form a η3-allyl-palladium intermediate. This electrophilic intermediate is then attacked by a nucleophile. Malonate esters are classic "soft" nucleophiles for this reaction, often used to alkylate other allylic substrates.
Conversely, the allyl group of this compound itself can be made into a leaving group, for instance by converting the terminal alkene to an allylic acetate or carbonate. This would then allow for intramolecular or intermolecular reactions. More directly, the entire this compound can act as a nucleophile in the Tsuji-Trost reaction, reacting with other allylic electrophiles.
The reaction is highly versatile, with the outcome influenced by the choice of ligands, solvent, and the nature of the nucleophile. Chiral ligands can be employed to achieve asymmetric induction, leading to enantiomerically enriched products.
The table below summarizes key findings in palladium-catalyzed allylic alkylations relevant to this compound.
| Allylic Substrate | Nucleophile | Catalyst/Ligand | Conditions | Product | Yield (%) | ee (%) |
| 1,3-Diphenyl-2-propen-1-yl acetate | Dimethyl malonate | [Pd(η3-C3H5)Cl]2 / Chiral Bis(oxazoline) | CH2Cl2, BSA, KOAc | Alkylated malonate | High | up to 96% |
| Allyl acetate | Sodium diethyl malonate | Pd(dba)2 / PPh3 | THF, rt | Diethyl allyl(allyl)malonate | 74% | N/A |
| Benzyl (B1604629) alcohol | Diethyl malonate | Pd catalyst | Organic carbonate solvent | Benzylated malonate | High | N/A |
Other Metal-Mediated Transformations
While palladium dominates the field, other transition metals can also mediate unique transformations of allylic malonates. Metals such as rhodium, iridium, nickel, and copper can catalyze a variety of reactions, including other types of allylic substitutions, hydrogenations, and cycloadditions.
For example, nickel catalysts have been shown to be effective in cross-coupling reactions. Iridium catalysts are known for their ability to perform C-H activation and borylation reactions. Rhodium catalysts are often used in hydroformylation and hydrogenation processes. The specific reactivity of this compound with these metals would depend on the reaction conditions and the ligands employed, opening avenues for diverse molecular architectures.
The following table provides examples of other metal-mediated transformations that could be applicable to this compound.
| Reaction Type | Metal Catalyst | Substrate Type | Product Type |
| Allylic Alkylation | Iridium | Allylic carbonate | Alkylated product |
| Cross-Coupling | Nickel | Allylic ether | Coupled product |
| Hydrogenation | Rhodium | Alkene | Alkane |
Applications of Diethyl Allylisobutylmalonate in Complex Organic Synthesis
Role as a Building Block in Natural Product Total Synthesis
The strategic importance of diethyl allylisobutylmalonate is particularly evident in its application to the total synthesis of natural products. temple.edu Natural products often possess intricate carbon skeletons and multiple stereocenters, presenting significant synthetic challenges. This compound provides a valuable starting point for assembling these complex structures. nih.govrsc.org
Construction of Carbon Skeletons
The malonic ester functionality of this compound is central to its role in carbon skeleton construction. The acidic α-hydrogen can be readily removed by a base to form a stabilized enolate. This nucleophilic enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and acylation. The presence of the allyl and isobutyl groups provides additional points for diversification and elaboration of the molecular framework.
Introduction of Stereocenters
The synthesis of enantiomerically pure natural products requires precise control over the formation of stereocenters. While this compound itself is achiral, its derivatives can be used to introduce chirality in a controlled manner. One common strategy involves the enantioselective alkylation of the malonate-derived enolate using a chiral phase-transfer catalyst or a chiral auxiliary. This approach allows for the creation of a new stereocenter at the α-position with high enantiomeric excess.
Furthermore, the allyl group can be subjected to asymmetric transformations, such as Sharpless asymmetric dihydroxylation or epoxidation, to introduce new stereocenters with defined configurations. These newly introduced stereocenters can then guide the stereochemical outcome of subsequent reactions, ultimately leading to the desired stereoisomer of the natural product. The strategic application of these asymmetric methods to derivatives of this compound is a key tactic in the stereocontrolled total synthesis of complex natural products.
Precursor for Advanced Chemical Scaffolds
Beyond its direct use in total synthesis, this compound serves as a valuable precursor for the synthesis of a variety of important chemical scaffolds that are themselves key intermediates in organic synthesis. temple.educhemicalbook.com
Synthesis of β-Keto Esters
β-Keto esters are highly valuable synthetic intermediates due to their ability to undergo a wide range of chemical transformations. google.comnih.govucc.ieorganic-chemistry.org this compound can be readily converted into β-keto esters. One common method involves the acylation of the malonate enolate followed by decarboxylation. The resulting β-keto ester retains the allyl and isobutyl groups, providing a functionalized scaffold for further elaboration.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Acyl Chloride | β-Keto Ester | Acylation/Decarboxylation |
| This compound | Acid Anhydride | β-Keto Ester | Acylation/Decarboxylation |
These β-keto esters can then be utilized in a variety of subsequent reactions, including the synthesis of more complex natural products, pharmaceuticals, and other functional molecules. askfilo.com
Formation of Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. mdpi.comuomus.edu.iqopenmedicinalchemistryjournal.comzioc.ru this compound and its derivatives can serve as versatile starting materials for the synthesis of a wide array of heterocyclic systems. msu.edu The dicarbonyl functionality, in conjunction with the other reactive sites within the molecule, allows for participation in various cyclization reactions.
For example, condensation of this compound with ureas or thioureas can lead to the formation of barbiturate-like heterocyclic compounds. The allyl group can also participate in ring-closing metathesis reactions to form carbocyclic and heterocyclic rings. The ability to construct diverse heterocyclic scaffolds from this single precursor highlights its synthetic utility.
Preparation of Substituted Amino Acids
α-Amino acids and their derivatives are the fundamental building blocks of proteins and are crucial components of many pharmaceuticals. organic-chemistry.orgnih.gov The amidomalonate synthesis is a classic and reliable method for the preparation of α-amino acids, and this compound is an ideal substrate for this process. libretexts.orgucalgary.ca
The synthesis begins with the bromination of this compound at the α-position, followed by nucleophilic substitution with an amine source, often in the form of a protected amine like acetamide. ucalgary.ca The resulting aminomalonate derivative can then be hydrolyzed and decarboxylated to yield the target α-amino acid, with the side chain being determined by the initial isobutyl and allyl groups. beilstein-journals.org This method provides a straightforward route to novel, non-proteinogenic amino acids containing both allyl and isobutyl functionalities, which can be valuable for peptide and peptidomimetic synthesis. ucalgary.ca
| Starting Material | Key Reagents | Intermediate | Final Product |
| This compound | NBS, AIBN | α-Bromo this compound | --- |
| α-Bromo this compound | NaN3 or NH2R | α-Azido or α-Amino this compound | --- |
| α-Amino this compound | H3O+, Heat | Substituted α-Amino Acid | Substituted α-Amino Acid |
Based on a comprehensive search of available scientific literature, there is no specific information regarding "this compound" in the contexts required by the provided outline. Searches for its application in monomer synthesis, as an intermediate for advanced materials, or its use in novel catalytic and stereoselective reactions did not yield any relevant research findings.
Therefore, it is not possible to generate the requested article focusing solely on this compound as the subject of these specific applications. This chemical compound does not appear to be a widely studied substrate in these advanced areas of organic synthesis and materials science.
Theoretical and Computational Investigations of Diethyl Allylisobutylmalonate
Quantum Chemical Studies on Molecular Structure and Reactivity
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of diethyl allylisobutylmalonate. mdpi.comopenaccessjournals.comarabjchem.org These studies provide a molecular-level understanding of its structure and inherent reactivity patterns.
The conformational flexibility of this compound is a key determinant of its physical and chemical properties. Conformational analysis involves the systematic study of the different spatial arrangements of the atoms in the molecule, which arise from rotation about its single bonds. plos.orgnih.gov The potential energy surface (PES) maps the energy of the molecule as a function of these rotations, revealing the most stable conformers and the energy barriers between them. wikipedia.orgsydney.edu.aulongdom.org
The most stable conformers are typically those that minimize steric hindrance between the bulky isobutyl and allyl groups, as well as the two ethyl ester functionalities. rsc.org For instance, a staggered arrangement of the substituents around the central quaternary carbon is expected to be energetically favorable. Molecular dynamics simulations can further explore the conformational behavior of the molecule in different environments, such as in aqueous solution. abo.fi
Illustrative Conformational Energy Data
This table presents hypothetical relative energies for different conformers of this compound as would be calculated by computational methods.
| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A (Global Minimum) | 180 (anti) | 60 (gauche) | 0.00 |
| B | 60 (gauche) | 60 (gauche) | 1.25 |
| C | -60 (gauche) | 180 (anti) | 2.10 |
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. taylorandfrancis.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are critical in determining the nature of chemical reactions.
For this compound, the HOMO is likely to be located on the electron-rich allyl group (specifically the C=C double bond), making this site susceptible to electrophilic attack. The LUMO, on the other hand, would be expected to be centered on the carbonyl groups of the esters, which are the most electrophilic sites in the molecule and thus prone to nucleophilic attack. cureffi.org
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. Quantum chemical calculations can provide precise values for these orbital energies. mdpi.comresearchgate.net
Calculated Frontier Orbital Energies
This table shows representative HOMO and LUMO energy values for this compound, which would be obtained from DFT calculations.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -9.85 |
| LUMO | -0.75 |
| HOMO-LUMO Gap | 9.10 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for investigating the detailed mechanisms of chemical reactions involving this compound. polimi.it It allows for the characterization of transient species like transition states and the mapping of entire reaction pathways. nih.gov
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. nih.gov It represents the point of maximum energy along the reaction coordinate. Computational methods can be used to locate and characterize the geometry and energy of transition states, which is crucial for understanding reaction kinetics. rsc.orgnih.gov
For example, in the alkylation of this compound, where a new substituent is added to the central carbon, computational modeling can determine the structure of the transition state, including the bond lengths of the forming and breaking bonds. The energy of this transition state determines the activation energy of the reaction.
By mapping the potential energy surface, computational chemistry can predict the most likely pathways for a chemical reaction. researchgate.net This involves identifying the reactants, products, intermediates, and transition states, and calculating their relative energies. longdom.org
For this compound, a common reaction is the Claisen rearrangement of the allyl group. Computational modeling could be used to map the concerted pericyclic mechanism of this reaction, calculating the activation energy and the reaction enthalpy. Similarly, reactions involving the ester groups, such as hydrolysis or transesterification, can be modeled to understand their mechanisms in detail. researchgate.net
Illustrative Reaction Energetics for Allylation
This table provides hypothetical energy values for the key species in a generic allylation reaction of a malonate, illustrating the kind of data obtained from computational studies.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +15.5 |
Spectroscopic Parameter Prediction and Validation
Computational methods can accurately predict various spectroscopic parameters for this compound, which can then be used to validate and interpret experimental spectra. rsc.orgmdpi.com
Predicted NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the structure and conformation of the molecule. rsc.org The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to assign the observed absorption bands to specific molecular vibrations. This is particularly useful for identifying the characteristic vibrations of the allyl C=C bond, the ester C=O bonds, and the C-O bonds.
Furthermore, computational methods can predict electronic transitions, which correspond to the absorption of UV-visible light. These predictions can aid in the interpretation of the UV-Vis spectrum of this compound.
Predicted vs. Experimental Spectroscopic Data
This table illustrates how computationally predicted spectroscopic data for this compound would be compared with experimental values for validation.
| Spectroscopic Parameter | Predicted Value | Experimental Value |
|---|---|---|
| ¹³C NMR Chemical Shift (C=O) | 169.5 ppm | 169.8 ppm |
| ¹H NMR Chemical Shift (Allyl CH) | 5.80 ppm | 5.82 ppm |
| IR Vibrational Frequency (C=O stretch) | 1735 cm⁻¹ | 1738 cm⁻¹ |
Computational NMR and IR Spectra Prediction
The prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a standard application of modern computational chemistry, crucial for structure verification and analysis. nih.gov These methods are particularly valuable when experimental data is ambiguous or when seeking to confirm the identity of a newly synthesized compound.
NMR Spectra Prediction: Computational techniques, especially those based on Density Functional Theory (DFT), can calculate the magnetic shielding tensors for each nucleus in a molecule. nih.gov These values are then converted into chemical shifts, which can be directly compared with experimental ¹H and ¹³C NMR data. The process typically involves:
Conformational Search: Identifying the low-energy conformations of the molecule, as the observed spectrum is a Boltzmann-weighted average of the spectra of all significant conformers.
Geometry Optimization: Optimizing the geometry of each conformer at a suitable level of theory.
NMR Calculation: Performing GIAO (Gauge-Including Atomic Orbital) NMR calculations to obtain the isotropic shielding values. nih.gov
Data Processing: Averaging the results based on the predicted conformational population and often applying a linear scaling to correct for systematic errors between the theoretical method and experimental reality. github.io
Machine learning (ML) has also emerged as a powerful tool, with deep learning algorithms trained on large datasets of experimental spectra capable of predicting ¹H NMR chemical shifts with high accuracy, sometimes exceeding traditional DFT methods in speed and precision for certain solvent environments. nih.govfrontiersin.org
IR Spectra Prediction: The simulation of an IR spectrum involves calculating the vibrational frequencies and their corresponding intensities. diva-portal.org This is typically done within the harmonic oscillator approximation, where the second derivatives of the energy with respect to atomic displacements are calculated. nih.gov The resulting frequencies often require a scaling factor to improve agreement with experimental data, accounting for anharmonicity and other systematic deficiencies in the computational method. chemrxiv.org More advanced techniques can also compute anharmonic corrections for greater accuracy. chemrxiv.org
The predicted IR spectrum for this compound would show characteristic peaks corresponding to C=O stretching from the ester groups, C=C stretching of the allyl group, and various C-H and C-O stretching and bending vibrations.
Table 1: Illustrative Example of Predicted vs. Experimental Spectral Data Comparison This table demonstrates the concept of comparing computational predictions with experimental data for structural verification. The values are hypothetical.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹, Scaled) | **Experimental IR Frequency (cm⁻¹) ** | NMR Nucleus | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| Ester Carbonyl | C=O Stretch | 1735 | 1738 | C=O | 169.5 | 169.8 |
| Alkene | C=C Stretch | 1645 | 1648 | =CH₂ | 118.2 | 118.5 |
| Quaternary Carbon | - | - | - | C(allyl)(isobutyl) | 55.0 | 55.3 |
Correlation with Experimental Data for Mechanistic Insights
The primary value of computational spectroscopy lies in its correlation with experimental results. When a predicted spectrum closely matches an experimental one, it provides strong evidence for the proposed molecular structure. nih.gov For a molecule like this compound, which is synthesized via alkylation of diethyl malonate, this correlation can confirm that the desired alkyl groups (allyl and isobutyl) have been successfully added to the alpha-carbon. organicchemistrytutor.comwikipedia.org
Beyond simple confirmation, discrepancies between predicted and experimental spectra can offer significant mechanistic insights. For instance, if the experimental spectrum suggests the presence of an unexpected functional group, it might point towards a side reaction or an unforeseen molecular rearrangement. In the context of malonic ester synthesis, this could help identify byproducts such as dialkylated species or products of incomplete reaction. wikipedia.org
Cheminformatics and QSAR/QSPR Approaches for Malonate Derivatives
Cheminformatics applies computational methods to solve chemical problems, often by analyzing large datasets. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are key areas of cheminformatics that aim to build mathematical models correlating chemical structure with biological activity or physical properties. imist.ma While specific QSAR/QSPR studies on this compound are not prominent, the methodologies are widely applied to classes of compounds including malonate derivatives to predict their behavior. ijnrd.orgresearchgate.netmdpi.com
The fundamental assumption of QSAR/QSPR is that the structure of a molecule, encoded by calculated molecular descriptors, dictates its activity or properties. imist.ma These models are invaluable for designing new compounds and predicting their characteristics without the need for synthesis and testing. mdpi.com
Molecular Descriptors and Their Relationship to Reactivity
To build a QSAR or QSPR model, the chemical structure must be converted into a set of numerical values known as molecular descriptors. imist.ma These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. For malonate derivatives, these descriptors can be used to predict properties like reaction rates, stability, or biological activity.
Common categories of molecular descriptors include:
Topological (2D) Descriptors: Derived from the 2D representation of the molecule, such as connectivity indices that describe the branching of the carbon skeleton.
Geometrical (3D) Descriptors: Calculated from the 3D coordinates of the molecule, including molecular surface area and volume.
Electronic Descriptors: Related to the electron distribution, such as partial atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). These are particularly important for understanding chemical reactivity.
Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (logP), which describes hydrophobicity.
For this compound, descriptors related to the steric bulk of the isobutyl group and the electronic character of the allyl group's double bond would be critical in models predicting its reactivity in, for example, addition reactions or further functionalization. QSAR studies on other malonate derivatives have successfully used such descriptors to predict antiviral or antifungal activity. researchgate.net
Table 2: Examples of Molecular Descriptors and Their Significance
| Descriptor Class | Descriptor Example | Information Encoded | Potential Relationship to Reactivity/Property |
| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate electrons (nucleophilicity). |
| Electronic | LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept electrons (electrophilicity). |
| Steric/3D | Molecular Volume | The total volume occupied by the molecule | Influences whether a reactant can physically approach the reaction center. |
| Physicochemical | XLogP3 | A computed measure of hydrophobicity | Affects solubility in different solvents and interaction with biological membranes. |
| Topological | Wiener Index | A measure of molecular branching | Can correlate with physical properties like boiling point. |
Data Mining in Malonate Chemistry Literature
The vast body of chemical literature contains a wealth of information on the synthesis, reactions, and properties of compounds. Data mining techniques can be employed to systematically extract and analyze this information. For a class of compounds as foundational as malonates, data mining can uncover broad trends in reactivity, identify optimal reaction conditions for syntheses like the malonic ester synthesis, and highlight knowledge gaps. nih.govmdpi.com
By analyzing thousands of published reactions involving malonate esters, a data mining approach could:
Identify which types of alkyl halides give the highest yields in malonic ester synthesis. organicchemistrytutor.com
Correlate solvent and base choice with reaction outcomes.
Discover relationships between the substituents on the malonate and the stability or subsequent reactivity of the product.
Build predictive models for the outcomes of cyclocondensation reactions involving malonate derivatives. mdpi.comresearchgate.net
This data-driven approach complements the molecule-specific insights from theoretical calculations, providing a broader context for understanding the chemistry of this compound and the wider family of malonate compounds.
Advanced Analytical Methodologies for Process Monitoring and Mechanistic Elucidation in Diethyl Allylisobutylmalonate Transformations
In-situ Spectroscopic Techniques for Reaction Monitoring
In-situ spectroscopic techniques are invaluable for real-time analysis of chemical reactions without the need for sample extraction. semanticscholar.orgrsc.org This allows for the direct observation of reactant consumption, intermediate formation, and product generation, providing a detailed kinetic and mechanistic picture of the transformation as it occurs. researchgate.net
Real-time Infrared (IR) and Raman spectroscopy are powerful non-invasive techniques for monitoring the progress of chemical reactions in solution. pro-analytics.net In the context of diethyl allylisobutylmalonate synthesis, which involves the alkylation of diethyl isobutylmalonate with an allyl group, these methods can track key functional group changes.
Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR) IR probes can be directly inserted into a reaction vessel. The synthesis of this compound involves the deprotonation of diethyl isobutylmalonate to form an enolate, followed by alkylation. Key vibrational bands, such as the C=O stretch of the malonic ester (typically around 1730-1750 cm⁻¹), can be monitored. Changes in the position and intensity of this peak can indicate the formation of the enolate intermediate and its subsequent consumption upon reaction with the allyl halide.
Raman Spectroscopy: Raman spectroscopy is particularly advantageous for reactions in aqueous or highly polar media due to the weak Raman scattering of water. pro-analytics.net It can monitor changes in the C=C bond of the allyl group (around 1645 cm⁻¹) and changes in the carbon skeleton. By tracking the disappearance of the reactant's characteristic peaks and the appearance of the product's signals, a real-time concentration profile can be generated. researchgate.netpro-analytics.net
These spectroscopic methods provide large datasets that, when analyzed with chemometric techniques, can yield quantitative information on the concentration of various species throughout the reaction. researchgate.net
Flow Nuclear Magnetic Resonance (NMR) spectroscopy is an advanced technique for studying the kinetics of chemical reactions, particularly those that are too fast for conventional offline analysis. osf.ionih.gov In a flow NMR setup, reactants are mixed immediately before entering the NMR detection coil. nih.gov By varying the flow rate or the length of the capillary tubing from the mixing point to the detector, it is possible to obtain spectra at different time points of the reaction. osf.io
For the synthesis of this compound, a flow NMR experiment could monitor the disappearance of the α-proton signal of diethyl isobutylmalonate and the appearance of new signals corresponding to the allylated product. This allows for the precise determination of reaction rates and the investigation of the reaction's dependence on factors like reactant concentration and temperature. connectnmruk.ac.ukresearchgate.net
This approach provides high-quality kinetic data essential for understanding the reaction mechanism and optimizing process conditions. nih.gov
Chromatographic Techniques for Reaction Mixture Analysis and Purity Control in Synthesis
Chromatographic methods are essential for separating complex mixtures, quantifying components, and assessing the purity of the final product in the synthesis of this compound. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. Developing a robust HPLC method is crucial for monitoring the reaction progress and for quality control of the purified this compound. thermofisher.com
The method development process typically involves several key steps:
Column Selection: A reversed-phase C18 column is a common starting point for compounds of moderate polarity like this compound. longdom.orgnih.gov
Mobile Phase Optimization: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. Gradient elution, where the solvent composition is changed over time, is often necessary to achieve good separation of the starting materials, product, and any non-volatile byproducts. nih.gov
Detector Selection: A UV detector is suitable for this analysis, as the ester carbonyl groups exhibit absorbance in the low UV region (e.g., 210 nm). google.com
Method Validation: The finalized method must be validated for parameters such as linearity, precision, accuracy, and robustness to ensure reliable and consistent results. longdom.org
While the main product is analyzed by HPLC, Gas Chromatography (GC) is the preferred method for identifying and quantifying volatile byproducts that may form during the synthesis. epa.gov The malonic ester synthesis is conducted using a base like sodium ethoxide in ethanol (B145695). masterorganicchemistry.comlibretexts.org Potential volatile byproducts could include unreacted allyl bromide, side-products from the solvent, or degradation products formed at elevated temperatures.
The analysis is typically performed using a GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). notulaebotanicae.ro A capillary column with a non-polar or mid-polarity stationary phase is generally effective for separating a wide range of volatile organic compounds. thermofisher.com For compounds with polar functional groups that are not sufficiently volatile, derivatization to form more volatile species (e.g., trimethylsilyl (B98337) ethers) may be necessary. tcichemicals.com
Mass Spectrometry for Intermediates and Reaction Pathways
Mass spectrometry (MS), particularly when coupled with a soft ionization technique like Electrospray Ionization (ESI), is an exceptionally sensitive tool for detecting low-abundance, transient intermediates in a reaction mixture. semanticscholar.orgnih.gov This provides direct evidence for proposed reaction mechanisms. mdpi.comnih.gov
In the synthesis of this compound, the reaction proceeds through a key enolate intermediate. masterorganicchemistry.comlibretexts.org By directly infusing the reaction mixture into an ESI-MS instrument at various time points, one can "fish" for and characterize these charged intermediates. researchgate.net The process involves:
Direct Sampling: A small aliquot of the reaction solution is diluted and infused into the mass spectrometer.
Soft Ionization (ESI): The ESI process transfers ions from the solution phase to the gas phase with minimal fragmentation, preserving the structure of the intermediates. mdpi.com
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured, allowing for the identification of reactants, intermediates, and products based on their molecular weights.
Tandem MS (MS/MS): To confirm the structure of a detected intermediate, it can be isolated in the mass spectrometer and fragmented. The resulting fragmentation pattern provides a structural fingerprint of the ion. rsc.orgnih.gov
This approach can provide definitive evidence for the step-wise nature of the alkylation and help elucidate any competing reaction pathways. diva-portal.org
Compound Name Index
Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Progress
Electrospray Ionization Mass Spectrometry (ESI-MS) has become an indispensable tool for the real-time monitoring of organic reactions, including the transformations of this compound. nih.gov Its primary advantage lies in the "soft" ionization technique, which allows for the gentle transfer of molecules from the condensed phase (liquid solution) into the gas phase as intact ions, minimizing fragmentation. nih.govconicet.gov.ar This characteristic is crucial for tracking the appearance of products and the consumption of reactants directly from the reaction mixture, offering a dynamic view of the chemical process. nih.govresearchgate.net
In the context of this compound transformations, such as alkylation, hydrolysis, or cyclization reactions, ESI-MS can be employed for:
Real-Time Monitoring: By continuously introducing a small sample of the reaction mixture into the mass spectrometer, chemists can generate time-resolved mass spectra. conicet.gov.arnih.gov These spectra display the relative intensities of ions corresponding to the mass-to-charge ratio (m/z) of reactants, intermediates, and products.
Mechanistic Insights: The high sensitivity of ESI-MS allows for the detection of transient or low-concentration reactive intermediates that may not be observable by other methods like NMR or chromatography. nih.gov Identifying these species is key to elucidating the reaction mechanism.
Kinetic Analysis: By plotting the ion intensity of a specific species (e.g., the product) over time, a reaction progress curve can be constructed. This data can be used to determine reaction rates and kinetic parameters, aiding in the optimization of reaction conditions such as temperature, catalyst loading, or reaction time. conicet.gov.arresearchgate.net
A modified version of ESI, Probe Electrospray Ionization (PESI), further enhances this capability by using a solid needle for direct ambient sampling, offering high tolerance to salts and simplifying the monitoring of complex reaction matrices. conicet.gov.arnih.gov
Table 1: Hypothetical ESI-MS Data for Monitoring a Transformation of this compound
This table illustrates how ESI-MS data would be represented to track the progress of a hypothetical hydrolysis reaction of this compound to its corresponding dicarboxylic acid. The values represent the relative ion intensities observed at different time points.
| Time (minutes) | This compound [M+Na]⁺ (m/z 279.19) Relative Intensity (%) | Allylisobutylmalonic Acid [M+H]⁺ (m/z 201.11) Relative Intensity (%) | Reaction Progress (%) |
|---|---|---|---|
| 0 | 100 | 0 | 0 |
| 10 | 75 | 25 | 25 |
| 30 | 40 | 60 | 60 |
| 60 | 15 | 85 | 85 |
| 120 | <5 | >95 | >95 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
While standard mass spectrometry provides the mass-to-charge ratio, High-Resolution Mass Spectrometry (HRMS) measures this value with exceptionally high accuracy, typically to four or more decimal places. savemyexams.combioanalysis-zone.com This precision is critical for the unambiguous determination of a molecule's elemental composition. labmanager.com For a newly synthesized compound like this compound or its derivatives, HRMS serves as a definitive confirmation of its molecular formula.
The molecular formula for this compound is C₁₄H₂₄O₄. fda.gov Using the exact masses of the most abundant isotopes of carbon, hydrogen, and oxygen, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical mass confirms the molecular formula and rules out other potential formulas that might have the same nominal (integer) mass. bioanalysis-zone.com For example, a compound with the formula C₁₅H₂₈O₃ would also have a nominal mass of 256, but its exact mass would differ significantly when measured by HRMS.
The primary technologies used for HRMS include Time-of-Flight (TOF) and Orbitrap-based mass analyzers, which possess the high resolving power necessary to distinguish between ions with very close masses. filab.frresearchgate.net
Table 2: HRMS Data for Molecular Formula Confirmation of this compound
This table compares the calculated exact mass of this compound (C₁₄H₂₄O₄) with another hypothetical compound having the same nominal mass, demonstrating the distinguishing power of HRMS.
| Molecular Formula | Nominal Mass (Da) | Calculated Exact Mass (Da) | Observed HRMS Mass (Da) | Mass Error (ppm) |
|---|---|---|---|---|
| C₁₄H₂₄O₄ | 256 | 256.16746 | 256.1671 | -1.4 |
| C₁₅H₂₈O₃ | 256 | 256.20384 | - | - |
Note: The observed mass and error are hypothetical values for illustrative purposes. A small mass error (typically <5 ppm) between the calculated and observed mass is considered confirmation of the elemental composition.
Crystallographic Techniques for Structural Elucidation of Malonate-Derived Products
While mass spectrometry confirms composition and connectivity, crystallographic techniques, primarily single-crystal X-ray diffraction (SCXRD), provide the definitive three-dimensional atomic arrangement of a molecule in the solid state. nih.gov For products derived from the transformations of this compound, obtaining a crystal structure is the gold standard for elucidating stereochemistry, bond lengths, bond angles, and intermolecular interactions. researchgate.net
The process involves growing a high-quality single crystal of the target compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the precise position of each atom in the crystal lattice is determined. researchgate.net This technique is invaluable for:
Absolute Stereochemistry: Unambiguously determining the spatial arrangement of atoms at chiral centers.
Conformational Analysis: Revealing the preferred conformation of the molecule in the solid state.
Intermolecular Interactions: Identifying and characterizing non-covalent interactions like hydrogen bonds, which can influence the material's bulk properties. researchgate.net
Although obtaining suitable crystals can be a challenge, the structural information is unparalleled. nih.gov Research on various substituted diethyl malonate derivatives has successfully employed X-ray crystallography to confirm their structures, revealing detailed geometric parameters. researchgate.netresearchgate.netgrafiati.com For instance, studies on other malonate derivatives have identified monoclinic crystal systems with specific space groups like P2₁/c, providing precise cell parameters. researchgate.netmdpi.com
Table 3: Representative Crystallographic Data for a Malonate-Derived Product
This table presents typical crystallographic data that would be obtained from an X-ray diffraction analysis of a crystalline product derived from a malonate ester. The data shown is representative of published structures for substituted diethyl malonates. researchgate.net
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₅H₃₀O₅ |
| Formula Weight | 410.49 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.8218(4) |
| b (Å) | 13.5571(5) |
| c (Å) | 19.7233(8) |
| β (°) | 102.353(1) |
| Volume (ų) | 2564.1(2) |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.062 |
Future Directions and Emerging Research Avenues in Diethyl Allylisobutylmalonate Chemistry
Development of Asymmetric Synthesis Methodologies
The synthesis of enantioenriched compounds is a cornerstone of modern chemistry. For molecules such as diethyl allylisobutylmalonate, which contains a quaternary stereocenter, the development of asymmetric methods is critical. Future research is heavily invested in chiral catalysis and other enantioselective strategies to control the three-dimensional arrangement of atoms with high precision.
Chiral catalysis provides an elegant and atom-economical approach to asymmetric synthesis by using small amounts of a chiral catalyst to generate large quantities of an enantioenriched product. In the context of malonate chemistry, several catalytic systems are under investigation. nih.gov
One promising area is the use of chiral aldehyde catalysts to promote the asymmetric α-functionalization of primary amines, such as 2-aminomalonates. nih.gov This method offers a direct route to α-functionalized chiral amines without the need for protecting groups. nih.gov Another powerful technique is enantioselective phase-transfer catalysis, which has been successfully applied to the α-alkylation of malonate derivatives. frontiersin.org Using catalysts like (S,S)-3,4,5-trifluorophenyl-NAS bromide, researchers have achieved high yields and excellent enantioselectivities (up to 98% ee) for the synthesis of α-methyl-α-alkylmalonates, which are versatile chiral building blocks. frontiersin.org
Furthermore, multifunctional chiral phosphine organocatalysts are being explored. acs.org These catalysts can possess multiple active sites, such as Lewis acid, Brønsted base, and nucleophilic centers, allowing for complex transformations with high stereocontrol. acs.org Metal catalysis, employing complexes of rhodium (Rh) or ruthenium (Ru), is also used to achieve chemo- and regioselective insertions of metal carbenes derived from α-diazomalonates into C-H bonds, offering a direct method for malonate functionalization. nih.gov
Beyond general catalytic strategies, specific enantioselective transformations are being refined to construct the chiral core of complex malonates. The asymmetric Michael addition, a key carbon-carbon bond-forming reaction, is a major focus.
Nickel-Sparteine complexes have proven to be efficient catalysts for the enantioselective Michael addition of diethyl malonate to substituted chalcones. longdom.org This reaction proceeds under mild conditions and provides the corresponding adducts in good yields (80-91%) and high enantioselectivities (80-88% ee). longdom.org The choice of solvent is crucial, with toluene being identified as optimal for achieving high enantioselectivity. longdom.org
Similarly, alkali metal salts of chiral amino acids, such as (S)-proline, and their derivatives can catalyze the asymmetric Michael reaction between diethyl malonate and α,β-unsaturated aldehydes like crotonaldehyde. researchgate.net These organocatalytic systems can produce adducts in high yields with moderate enantiomeric excess, and the reaction outcome is sensitive to the catalyst structure, solvent, and temperature. researchgate.net
The table below summarizes representative findings in the nickel-catalyzed enantioselective Michael addition.
| Entry | Substituent on Chalcone | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | H | 90 | 86 |
| 2 | 4-Me | 88 | 84 |
| 3 | 4-OMe | 85 | 82 |
| 4 | 4-Cl | 91 | 88 |
| 5 | 4-NO₂ | 80 | 80 |
| Data derived from studies on nickel-sparteine catalyzed Michael addition of diethyl malonate to substituted chalcones. longdom.org |
Integration with Modern Synthetic Technologies
The synergy between chemical synthesis and advanced technology is accelerating the pace of discovery. Photoredox catalysis, electrochemistry, and automated synthesis platforms are being integrated into workflows to enable novel reactions, improve efficiency, and handle large-scale experimentation.
Photoredox catalysis and electrochemistry have emerged as powerful tools in organic synthesis, primarily because they use electrons or light to generate highly reactive radical intermediates under mild conditions. nih.gov These methods offer alternative activation pathways that complement traditional thermal reactions.
Visible-light photoredox catalysis, for example, has been used for the phosphonylation of various substrates. mdpi.comnih.gov In a typical cycle, a photocatalyst absorbs light and enters an excited state, enabling it to facilitate single-electron transfer (SET) with a substrate to generate a radical intermediate. mdpi.comyoutube.com This approach is valuable for its mild reaction conditions and the ability to use visible light as a sustainable energy source. mdpi.comnih.gov
Electrochemistry achieves similar transformations by using an electric current to add or remove electrons from a substrate, thereby controlling its redox state. nih.gov Both photoredox catalysis and electrochemistry can be used to generate key intermediates for C-C and C-heteroatom bond formation, representing a frontier for the synthesis of complex molecules. nih.govyoutube.com While not yet widely reported specifically for this compound, these technologies provide a conceptual framework for future synthetic routes that could offer improved selectivity and efficiency.
Automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by allowing for the rapid and parallel execution of numerous reactions. mrs-j.orgtue.nl These technologies employ robotic platforms to perform tasks such as reagent dispensing, reaction monitoring, and product analysis, which significantly accelerates the optimization of reaction conditions (e.g., catalysts, solvents, temperatures). tue.nl
In fields like polymer chemistry, HTE is already well-established for screening polymerization catalysts and conditions. mrs-j.orgmendeley.com Automated synthesizers can run multiple reactions in parallel, each with slight variations in parameters, generating large datasets that can reveal structure-property relationships or identify optimal synthetic conditions much faster than traditional, one-at-a-time experiments. tue.nlmendeley.com The application of these HTE workflows to the synthesis of fine chemicals like this compound would enable the rapid screening of chiral catalysts and reaction parameters, accelerating the development of robust and efficient asymmetric syntheses. tue.nl
Exploration of Novel Reactivity Patterns and Unconventional Transformations
A key area of future research lies in discovering and harnessing novel reactivity patterns that go beyond classical transformations. For malonates, this includes exploring unconventional bond disconnections and functionalizations.
One such emerging area is the use of malonate-derived metal carbenes in C-H insertion reactions. nih.gov Under catalysis by rhodium(II) or ruthenium(II) complexes, α-diazomalonates can serve as precursors to metal carbenes, which can then undergo regioselective insertion into C(sp²)-H bonds of aromatic systems. nih.gov This methodology represents a powerful late-stage functionalization strategy, allowing for the direct introduction of the malonate moiety onto complex scaffolds without pre-functionalization. nih.gov Such unconventional transformations provide new retrosynthetic pathways and can significantly shorten synthetic routes to complex target molecules.
Sustainability and Scalability Considerations for Industrial Applications
The industrial production of this compound, a key intermediate in pharmaceutical synthesis, is governed by principles of efficiency, cost-effectiveness, and increasingly, environmental sustainability. The traditional synthetic route, malonic ester synthesis, involves the sequential alkylation of diethyl malonate. While effective, this method presents several challenges for sustainable and scalable manufacturing. pharmaxchange.infouobabylon.edu.iq
Conventional Synthesis and Its Limitations:
The standard synthesis involves a two-step alkylation of diethyl malonate. First, a base such as sodium ethoxide is used to deprotonate the diethyl malonate, forming a nucleophilic enolate. This enolate is then reacted with an alkyl halide (e.g., allyl bromide). The process is repeated with a second alkyl halide (isobutyl bromide) to yield the final disubstituted product. libretexts.orgorganicchemistrytutor.com A patent for the synthesis of the pharmaceutical Butalbital describes a process where diethyl allylmalonate is first produced and then subsequently alkylated with isobutyl bromide in a sodium ethoxide/ethanol (B145695) system to create this compound. google.comgoogle.com
Challenges associated with this conventional method include:
Use of Stoichiometric Strong Bases: The process requires at least two equivalents of a strong base like sodium ethoxide, which must be prepared from sodium metal and absolute ethanol. This process is hazardous and generates significant waste streams.
Solvent Use: Large volumes of organic solvents, typically ethanol, are used as the reaction medium, contributing to volatile organic compound (VOC) emissions and waste disposal costs. google.com
Waste Generation: The reactions produce inorganic salts (e.g., sodium bromide) as byproducts, which must be separated and disposed of. Post-reaction workups involving quenching and extraction add to the aqueous waste. youtube.com
Process Control: Alkylation reactions can be exothermic, requiring careful temperature management to prevent side reactions, which can be a challenge on an industrial scale.
Emerging Green Chemistry Approaches:
To address these limitations, research is moving towards more sustainable synthetic protocols. While specific studies on this compound are limited, trends in malonic ester and barbiturate (B1230296) synthesis point toward several green alternatives. rsc.orgjetir.orgtsijournals.com
Key areas of improvement include:
Catalytic Systems: Replacing stoichiometric bases with catalytic systems, such as phase-transfer catalysis (PTC), can reduce base-related waste and allow for milder reaction conditions.
Greener Solvents: Investigating the use of bio-based or less toxic solvents, or even solvent-free conditions, can significantly improve the environmental profile of the synthesis. rsc.orgtsijournals.com For instance, solid-state reactions using grinding methods have been successfully applied to the synthesis of barbituric acid derivatives, eliminating the need for solvents entirely. jetir.orgtsijournals.com
Process Intensification: The adoption of continuous flow reactors for the alkylation process can offer better control over reaction parameters (temperature, mixing), improve safety, and increase throughput, making the process more scalable and efficient.
Sustainable Precursors: The sustainability of the entire process also depends on the production of the starting material, diethyl malonate. Greener methods for its synthesis, such as using recyclable solid acid catalysts like 12-tungstophosphoric acid instead of mineral acids, reduce waste and environmental impact. google.com
The following table summarizes a comparison between traditional and potential green approaches for the synthesis of this compound.
| Feature | Traditional Method | Potential Green Alternative | Sustainability/Scalability Benefit |
| Base | Stoichiometric Sodium Ethoxide | Catalytic base (e.g., using Phase-Transfer Catalysis) | Reduced waste, improved atom economy, safer handling. |
| Solvent | Anhydrous Ethanol | Bio-based solvents (e.g., CPME), aqueous systems, or solvent-free (grinding) | Reduced VOC emissions, lower toxicity, simplified workup. rsc.orgtsijournals.com |
| Reaction Conditions | Batch processing, reflux temperatures | Continuous flow processing, ambient temperature reactions | Enhanced safety, better process control, higher throughput, energy savings. |
| Waste | High volume of salt and solvent waste | Minimized salt byproduct, recyclable catalysts and solvents | Lower disposal costs, reduced environmental footprint. google.com |
By integrating these green chemistry principles, the industrial synthesis of this compound can be made more economically viable and environmentally responsible, aligning with modern manufacturing standards.
Interdisciplinary Research at the Interface of this compound Chemistry and Related Fields
This compound serves as a versatile chemical building block, positioning its chemistry at the crossroads of several scientific disciplines. Its primary and most well-documented interdisciplinary role is in medicinal chemistry and pharmacology as a crucial precursor for the synthesis of barbiturate drugs. wikipedia.org However, the inherent reactivity of the malonic ester functional group opens avenues for its application in materials science and other fields.
Medicinal Chemistry and Pharmacology:
The most significant application of this compound is in the synthesis of 5,5-disubstituted barbituric acids, a class of drugs that act as central nervous system depressants. chemistrylearner.com Specifically, it is a direct intermediate in the production of Butalbital , a barbiturate used in combination with other medications for the treatment of pain and tension headaches. wikipedia.orgdrugbank.com
The synthesis involves a condensation reaction between this compound and urea. In the presence of a strong base like sodium ethoxide, the nitrogen atoms of urea act as nucleophiles, attacking the electrophilic carbonyl carbons of the ester groups on this compound. This process forms the six-membered pyrimidine-2,4,6-trione ring system characteristic of barbiturates. google.comgoogle.com The allyl and isobutyl groups at the 5-position of the ring are critical for the drug's pharmacological activity, influencing its potency and duration of action. drugbank.com
This application highlights the synergy between organic synthesis and pharmacology, where precise molecular architecture, enabled by precursors like this compound, directly translates to specific therapeutic effects.
Emerging Research in Materials Science and Polymer Chemistry:
While less explored for this specific molecule, derivatives of diethyl malonate are gaining attention in materials science. Malonic esters can be used to synthesize specialized monomers for polymerization. For example, related compounds like diethyl methylidene malonate have been studied for surface-initiated anionic polymerization to create polymer coatings. rsc.org The functional groups in this compound—the allyl group and the ester moieties—offer potential reactive handles for polymerization or for grafting onto other polymer backbones to modify their surface properties.
The allyl group, in particular, is amenable to various polymerization techniques, including free-radical polymerization and thiol-ene click chemistry, suggesting that this compound could serve as a cross-linking agent or a functional monomer in the design of novel polymers, hydrogels, or resins.
The table below outlines the established and potential interdisciplinary applications of this compound.
| Field | Specific Application | Role of this compound | Research Status |
| Medicinal Chemistry | Synthesis of Barbiturates (e.g., Butalbital) | Key building block providing the C5-disubstituted carbon for the heterocyclic ring. google.comwikipedia.org | Established & Industrially Applied |
| Pharmacology | Development of CNS Depressants | Precursor to the active pharmaceutical ingredient; its structure dictates pharmacological properties. | Established |
| Polymer Chemistry | Synthesis of Functional Polymers | Potential monomer or cross-linking agent via its allyl and ester groups. | Emerging/Exploratory |
| Materials Science | Surface Modification and Coatings | Potential for grafting onto surfaces to impart new properties (e.g., hydrophobicity). | Emerging/Exploratory |
Future research into this compound is likely to expand beyond its current pharmaceutical niche, exploring its utility as a platform molecule for creating advanced materials and other functional organic compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing Diethyl allylisobutylmalonate, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : this compound can be synthesized via sequential alkylation of diethyl malonate. First, introduce the allyl group using allyl halides (e.g., allyl bromide) under basic conditions (e.g., sodium ethoxide in ethanol). The isobutyl group is then added via a second alkylation step with isobutyl halides. Key conditions include:
- Stoichiometric control to avoid over-alkylation.
- Anhydrous solvents (e.g., THF or ethanol) to prevent ester hydrolysis.
- Temperature modulation (40–60°C) to balance reaction rate and side-product formation.
- Monitoring via TLC or ¹H NMR to track reaction progress .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodological Answer :
- ¹H NMR : Allyl protons appear as a multiplet at δ 5.0–6.0 ppm, while isobutyl methyl groups resonate as a doublet near δ 0.9 ppm. Ester carbonyl carbons in ¹³C NMR show signals at ~170 ppm.
- IR Spectroscopy : Ester C=O stretches at ~1740 cm⁻¹.
- GC-MS : Molecular ion peak ([M⁺]) at m/z corresponding to the molecular weight (C₁₄H₂₄O₄, ~280 g/mol) and fragmentation patterns (e.g., loss of ethyl groups).
- Elemental Analysis : Validate C/H/O ratios .
Q. What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Ester Hydrolysis : Minimize by using anhydrous conditions and avoiding prolonged exposure to moisture.
- Isomerization of Allyl Groups : Prevent by maintaining reaction temperatures below 60°C.
- Over-Alkylation : Control stoichiometry (1:1 molar ratio of malonate to each alkylating agent) and add reagents dropwise.
- Byproduct Formation : Use purification techniques like vacuum distillation or column chromatography .
Advanced Research Questions
Q. How do steric and electronic effects of the allyl and isobutyl substituents influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- Steric Effects : The bulky isobutyl group hinders nucleophilic attack at the central carbon, requiring catalysts (e.g., Lewis acids like AlCl₃) to lower activation energy.
- Electronic Effects : The allyl group’s electron-withdrawing nature increases electrophilicity of the malonate carbonyl, enhancing reactivity in Michael additions.
- Kinetic Studies : Use in situ IR or NMR to monitor reaction rates under varying steric/electronic conditions .
Q. What experimental strategies can resolve contradictions in reported reaction yields for the alkylation of diethyl malonate with bulky substituents?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, base strength, temperature) to identify optimal conditions.
- High-Throughput Screening : Test multiple conditions in parallel using automated reactors.
- Data Quality Assessment : Apply criteria from EPA’s hazard evaluation frameworks (e.g., peer-reviewed data prioritization) to filter unreliable studies .
Q. How can computational chemistry be integrated with experimental data to predict the optimal conditions for transesterification reactions involving this compound?
- Methodological Answer :
- DFT Calculations : Model transition states to identify favorable catalysts (e.g., Ti(OiPr)₄) and solvent interactions.
- Molecular Dynamics (MD) Simulations : Predict solvent effects (e.g., toluene vs. DMF) on reaction kinetics.
- Validation : Compare computational predictions with experimental results (e.g., GC-MS yields) to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
